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Compound of Interest

Compound Name: N-Isopropyl-N-methylglycine

Cat. No.: B017970

An In-depth Technical Guide to N-Isopropyl-N'-
methylglycine

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analysis of N-Isopropyl-N'-methylglycine. The content is tailored for researchers, scientists,
and professionals involved in drug development and chemical analysis.

Chemical Structure and Identification

N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-
yl)amino]acetic acid, is a substituted amino acid derivative.[1] Its structure features a glycine
backbone with both an isopropyl and a methyl group attached to the nitrogen atom.

Caption: Chemical structure of N-Isopropyl-N'-methylglycine.

Table 1: Chemical Identifiers and Properties
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Property Value Source
Molecular Formula C6H13NO2 [1]
Molecular Weight 131.17 g/mol [1]

2-[methyl(propan-2-
IUPAC Name [ ) vitp p ) [1]
yl)amino]acetic acid

CAS Number 108957-96-6 [1]

Canonical SMILES CC(C)N(C)CC(=0)O [1]

RMLIHPQMHVOHNZ-
InChl Key [1]
UHFFFAOYSA-N

Computed XLogP3 -0.4 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

3 PubChem
Count
Rotatable Bond Count 3 PubChem

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of N-Isopropyl-N'-
methylglycine is not readily available in the literature, a plausible route can be adapted from
general methods for the synthesis of N-substituted glycine derivatives. A common approach
involves the reaction of an amine with a haloacetic acid.

Proposed Synthesis Workflow:
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Reactants:
- N-isopropylmethylamine
- Ethyl bromoacetate

.

Nucleophilic Substitution
Solvent: Acetonitrile
Base: K2CO3
Temperature: Reflux

:

Aqueous Workup
- Filter solid K2CO3
- Evaporate solvent
- Partition between water and ethyl acetate

:

Ester Hydrolysis
- Dissolve in ethanol
- Add aqueous NaOH
- Stir at room temperature

i

Acidification
- Cool reaction mixture
- Add HCI (aq) to pH ~2

:

Product Extraction
- Extract with dichloromethane

.

Purification
- Dry organic layer (Na2S0O4)
- Evaporate solvent
- Recrystallize from ethanol/water

:
>

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of N-Isopropyl-N'-methylglycine.
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Experimental Protocol (Proposed):

e Reaction Setup: To a solution of N-isopropylmethylamine (1.0 eq) in acetonitrile, add ethyl
bromoacetate (1.1 eq) and potassium carbonate (1.5 eq).

o Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature and filter to remove
the potassium carbonate. Evaporate the solvent under reduced pressure.

o Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer
over anhydrous sodium sulfate and concentrate in vacuo.

o Hydrolysis: Dissolve the resulting crude ester in ethanol and add a 1M aqueous solution of
sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours.

 Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 1M
hydrochloric acid.

e Final Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine
the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the
crude product. Further purification can be achieved by recrystallization from a suitable
solvent system like ethanol/water.

Analytical Characterization

As of the last update, experimental analytical data for N-Isopropyl-N'-methylglycine is not
publicly available. The following are the standard analytical techniques that would be employed
for its characterization.

Table 2: Predicted and Expected Analytical Data
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Analysis Type

Predicted/Expected Observations

1H NMR

Signals corresponding to the isopropyl methine
and methyl protons, the N-methyl protons, and

the glycine methylene protons.

13C NMR

Resonances for the carboxyl carbon, the glycine
methylene carbon, the N-methyl carbon, and the

isopropyl methine and methyl carbons.

FTIR (ATR)

Characteristic peaks for the carboxylic acid O-H
stretch (broad), C-H stretches (aliphatic), and
the C=0 stretch of the carboxylic acid.

Mass Spec (ESI+)

A prominent ion corresponding to the protonated

molecule [M+H]*.

Detailed Methodologies (General Protocols):

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

o Transfer the solution to an NMR tube.

o Acquire *H and 3C NMR spectra on a spectrometer operating at a standard frequency

(e.g., 400 or 500 MHz for 1H).

o Process the data to identify chemical shifts (8), coupling constants (J), and integration

values.

o Fourier-Transform Infrared (FTIR) Spectroscopy:

o Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

o Record the spectrum over a range of 4000-400 cm~1.
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o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

e Mass Spectrometry (MS):
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

o Introduce the sample into the mass spectrometer via an appropriate ionization source,
such as Electrospray lonization (ESI).

o Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-
charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Activity and Potential Applications

Currently, there is no published information regarding the biological activity or signaling
pathway involvement of N-Isopropyl-N'-methylglycine. As a novel, non-proteinogenic amino
acid, its biological effects are yet to be determined.

The introduction of alkyl groups on the nitrogen atom of glycine can influence its
physicochemical properties, such as lipophilicity and conformational flexibility. These
modifications can be of interest in drug discovery for several reasons:

o Peptidomimetics: It could serve as a building block in the synthesis of peptidomimetics to
improve metabolic stability and cell permeability of peptide-based drugs.

» Pharmacophore Scaffolding: The core structure could be used as a scaffold for the
development of new small molecule inhibitors or receptor ligands.

o Metabolic Labeling: If appropriately functionalized, it could potentially be used in metabolic
labeling studies.

Logical Relationship Diagram: Potential Research Avenues
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N-Isopropyl-N'-methylglycine

Poténtial Research Areas in Drug Discovery
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Caption: Potential research applications for N-Isopropyl-N'-methylglycine in drug discovery.

Conclusion

N-Isopropyl-N'-methylglycine is a simple N-substituted amino acid for which detailed
experimental and biological data are currently lacking in the public domain. This guide has
provided its known chemical properties, a proposed synthesis and analysis workflow, and a
perspective on its potential applications in chemical biology and drug discovery. Further
experimental investigation is required to fully characterize this compound and explore its
biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Isopropyl-N'-methylglycine chemical structure and
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017970#n-isopropyl-n-methylglycine-chemical-
structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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